Cefoxitin-d3 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

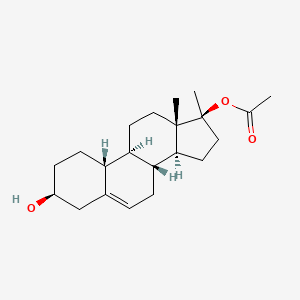

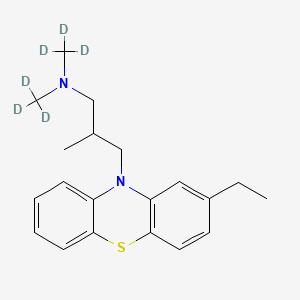

Cefoxitin-d3 Sodium Salt is a semi-synthetic, broad-spectrum antibiotic used for the treatment of serious bacterial infections . It is derived from cephamycin C, which is produced by Streptomyces lactamdurans . It is often grouped with the second-generation cephalosporins . The generic version of cefoxitin is known as cefoxitin sodium .

Molecular Structure Analysis

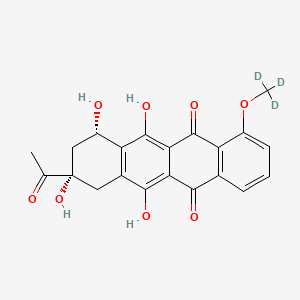

The molecular formula of Cefoxitin-d3 Sodium Salt is C16H16N3NaO7S2 . It has a molecular weight of 450.4 . It is structurally different from the cephalosporins by the presence of a 7-αmethoxy group on the 7-β-aminocephalosporanic acid nucleus of the molecule .Chemical Reactions Analysis

Cefoxitin Sodium is very soluble in water and exhibits apparent first-order decomposition in this medium at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25°C . Thermal decomposition rates for amorphous and crystalline cefoxitin sodium samples were determined .Physical And Chemical Properties Analysis

Cefoxitin-d3 Sodium Salt is a white to off-white powder that is soluble in water, methanol, and ethanol. Its melting point is 198-200°C (dec.). It is stable under normal conditions of use and storage.Safety And Hazards

Propiedades

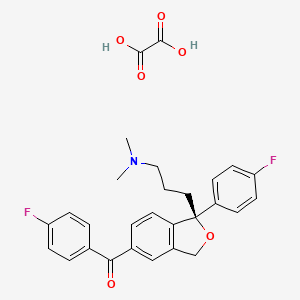

| { "Design of the Synthesis Pathway": "The synthesis of Cefoxitin-d3 Sodium Salt can be achieved by modifying the synthesis pathway of Cefoxitin Sodium Salt, which involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-methylthiotetrazole (NMTT) to form cefoxitin, followed by the addition of sodium hydroxide to form the sodium salt. The modification involves the use of deuterated versions of 7-ACA and NMTT to obtain Cefoxitin-d3 Sodium Salt.", "Starting Materials": [ "Deuterated 7-aminocephalosporanic acid (7-ACA-d3)", "Deuterated N-methylthiotetrazole (NMTT-d3)", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 7-ACA-d3 and NMTT-d3 in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 2: Add a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to the solution to promote the condensation reaction between 7-ACA-d3 and NMTT-d3.", "Step 3: Allow the reaction to proceed for a suitable period of time, typically 2-4 hours, at room temperature or slightly elevated temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to form the sodium salt of Cefoxitin-d3.", "Step 5: Isolate the product by filtration or precipitation, and wash with water to remove any impurities." ] } | |

Número CAS |

1316289-46-9 |

Nombre del producto |

Cefoxitin-d3 Sodium Salt |

Fórmula molecular |

C16H16N3NaO7S2 |

Peso molecular |

452.446 |

Nombre IUPAC |

sodium;N-[(6R,7S)-3-(carbamoyloxymethyl)-2-carboxy-8-oxo-7-(trideuteriomethoxy)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-thiophen-2-ylethanimidate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3; |

Clave InChI |

GNWUOVJNSFPWDD-JIGPONIWSA-M |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+] |

Sinónimos |

(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Betacef-d3; Cefaxilin-d3 Sodium; Cenomycin-d3; Farmoxin-d3; MK 306-d3; Mefoxin-d3; Mefoxithin-d |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.